molecular formula C11H13N3O B496628 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 956358-25-1

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B496628
CAS No.: 956358-25-1
M. Wt: 203.24g/mol
InChI Key: YTSDCXNSGFKLHG-UHFFFAOYSA-N
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Description

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core. This compound is known for its diverse biological activities and is used in various scientific research applications. It is a crystalline solid with significant potential in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-aminoantipyrine with appropriate reagents under controlled conditions. One common method involves the reaction of 4-aminoantipyrine with substituted benzaldehydes in anhydrous methanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization, filtration, and purification to ensure the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .

Properties

IUPAC Name

4-amino-4,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSDCXNSGFKLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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